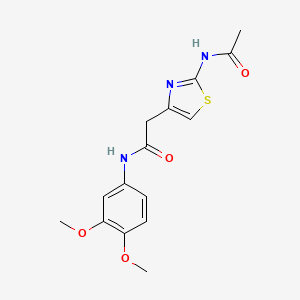

2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

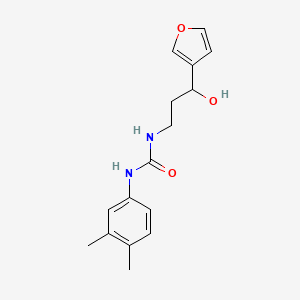

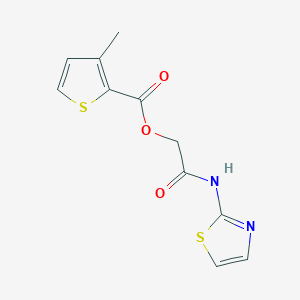

The compound "2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione" is a complex molecule that appears to be related to several classes of heterocyclic compounds, including triazines and pyrazoles, which are known for their diverse pharmacological activities. The papers provided discuss various synthetic methods and properties of related compounds, which can offer insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the one-pot, four-component synthesis of triazolylmethoxyphenyl pyrazolophthalazine diones . Although the exact synthesis of the target compound is not detailed, similar methods could potentially be applied. For instance, the synthesis of 1H-2-phenyl-substituted-pyrazolo[2,3-d][1,2,4]triazine-3,7-diones as potential inhibitors of Human Leukocyte Elastase suggests a method that could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of intermediates in the synthesis of triazine derivatives has been described, providing insights into the arrangement of molecules and the potential for forming layered structures . Similarly, the synthesis and structural characterization of a novel pyrazole derivative have been achieved, which includes a dihedral angle analysis between rings in the molecule .

Chemical Reactions Analysis

The reactivity of related triazine and pyrazole compounds has been studied extensively. For instance, the transformation of 6-benzyl-2H-[1,2,4]triazine-3,5-dione into various fused triazine systems has been explored, revealing the potential for constructing complex heterocyclic systems . Additionally, the thermolysis of pyrrole diones leading to the formation of pyrazolodioxazines indicates the types of cycloaddition reactions that could be relevant to the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, including their thermal stability and potential for forming supramolecular motifs through hydrogen bonding interactions . Theoretical calculations, such as Density Functional Theory (DFT), have been used to optimize molecular geometries and understand the electronic structures of these compounds, which can be crucial for predicting reactivity and properties .

Applications De Recherche Scientifique

Synthetic Methodologies

Research into synthetic methodologies involving similar compounds to 2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione has yielded efficient methods for synthesizing complex heterocyclic compounds. For instance, an efficient one-pot, four-component synthesis approach has been developed for the creation of derivatives related to this compound, showcasing a versatile method for generating diverse molecular structures with potential applications in various scientific research areas, including medicinal chemistry and material science (Torkian et al., 2011).

Bioisosteric Replacements and Biological Activities

The compound shares structural similarities with pyrazolo[1,5-a]-1,3,5-triazines, which have been evaluated as bioisosteric replacements for adenine derivatives. This evaluation led to the discovery of potent inhibitors with high selectivity, indicating the potential for these structures to serve as templates for developing new therapeutic agents. Such compounds have shown significant biological activities, including inhibition of phosphodiesterase type 4, which could be beneficial in treating various diseases (Raboisson et al., 2003).

Antimicrobial and Anticancer Properties

Derivatives of triazine and pyrazole have exhibited promising antimicrobial and anticancer properties. The synthesis and biological evaluation of new 1,2,4-triazole derivatives have highlighted their potential as antimicrobial agents. Some compounds within this class have shown good or moderate activity against various microorganisms, suggesting their application in developing new antimicrobial therapies (Bektaş et al., 2007). Additionally, certain Pd(II) complexes of pyrazolyl-s-triazine ligands have demonstrated in vitro anticancer activity, providing a basis for further exploration of these compounds as potential anticancer agents (Lasri et al., 2021).

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-4-methyl-6-[2-(4-methylphenyl)pyrazol-3-yl]-1,2,4-triazine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-14-7-9-15(10-8-14)25-18(11-12-22-25)19-20(27)24(2)21(28)26(23-19)16-5-4-6-17(13-16)29-3/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSXBQQHZLWDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=N2)C3=NN(C(=O)N(C3=O)C)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2549230.png)

![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)

![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)